Arachidonic Acid methyl ester-d8
Overview
Description
Arachidonic Acid methyl ester-d8, also known as Methyl Arachidonate-d8, is an esterified form of arachidonic acid . It is used as an internal standard for the quantification of arachidonic acid methyl ester by GC- or LC-MS . It is a potent activator of protein kinase C at concentrations between 5–50 μM .
Synthesis Analysis
Arachidonic Acid methyl ester-d8 can be synthesized from dietary linoleic acid . The process involves the activity of Δ6 and Δ5 desaturases which convert linoleic acid to gamma-linolenic acid (GLA), dihomo-GLA (DGLA), and finally to Arachidonic Acid methyl ester-d8 .Molecular Structure Analysis
The molecular formula of Arachidonic Acid methyl ester-d8 is C21H26D8O2 . It has a molecular weight of 326.5 g/mol . The structure includes a 20-carbon chain with four double bonds .Chemical Reactions Analysis
Arachidonic Acid methyl ester-d8 is a substrate for numerous enzymatic transformations that form biologically active lipid mediators . It is a potent activator of protein kinase C . At lower concentrations, the effect is due to cyclooxygenase products, while lipoxygenase products mediate the effect at higher concentrations .Physical And Chemical Properties Analysis
Arachidonic Acid methyl ester-d8 is soluble in ethanol . It is typically esterified to membrane phospholipids and is one of the most abundant polyunsaturated fatty acids present in human tissue .Scientific Research Applications
Synthesis and Characterization
Arachidonic Acid methyl ester-d8 is synthesized from a common synthetic precursor, 4,7,10,13-nonadecatetrayn-1-ol . It is characterized by gas chromatography-mass spectrometry .
Reference Standard
Arachidonic Acid methyl ester-d8 is commonly used as a reference standard for the quantification of arachidonic acid in biological samples . This allows for accurate measurements and comparisons in various research studies.
Source of Exogenous Arachidonic Acid
This compound is used as a source of exogenous arachidonic acid in cells and in vivo . This means it can be introduced into an organism or cell from an external source, which can be useful in a variety of biological and medical research contexts.
Plant Defense Elicitor
Arachidonic Acid, including its methyl ester-d8 form, has been found to elicit plant defense reactions to phytopathogens . The elicitation activity of Arachidonic Acid was shown to depend considerably on its concentration .
Agricultural Applications
Field experiments have revealed that treatment of plants with low concentrations of Arachidonic Acid can increase plant resistance to diseases and enhance harvest yield . This makes it a promising alternative to environmentally dangerous chemical fungicides .
Biochemical Mechanisms
The elicitor activity of Arachidonic Acid involves a complex of reactions including reconstruction of the cell ultrastructure, an increase in the amounts of certain enzymes and protective substances, a decrease in sterol content, redirection of isoprenoid biosynthesis from sterol derivatives toward sesquiterpenoid phytoalexins, and appearance of signal molecules .
properties
IUPAC Name |
methyl (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/i7D,8D,10D,11D,13D,14D,16D,17D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDNKMQBYGNIW-SHGAEZPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)OC)/[2H])/[2H])/[2H])/CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arachidonic Acid methyl ester-d8 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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